(1-methyl-1H-imidazol-5-yl)(6-methylpyridin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-methyl-1H-imidazol-5-yl)(6-methylpyridin-3-yl)methanol is a chemical compound that features both imidazole and pyridine rings. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a subject of interest in scientific research and industrial applications.
Mechanism of Action
Target of Action
The primary targets of (1-methyl-1H-imidazol-5-yl)(6-methylpyridin-3-yl)methanol are currently unknown. The compound is a derivative of imidazole, a heterocyclic compound known for its broad range of chemical and biological properties . Imidazole derivatives have been reported to show various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of targets and can influence numerous biochemical pathways . .
Result of Action
Given the diverse biological activities of imidazole derivatives, it is likely that this compound has multiple effects at the molecular and cellular levels . More research is needed to fully understand these effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-imidazol-5-yl)(6-methylpyridin-3-yl)methanol typically involves the reaction of 1-methylimidazole with 6-methyl-3-pyridinecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to yield the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-imidazol-5-yl)(6-methylpyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced further to form different derivatives, depending on the reducing agents used.
Substitution: The imidazole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the imidazole or pyridine rings.
Scientific Research Applications
Chemistry
In chemistry, (1-methyl-1H-imidazol-5-yl)(6-methylpyridin-3-yl)methanol is used as a building block for synthesizing more complex molecules
Biology
The compound’s biological applications are primarily related to its ability to interact with various biological targets. It has been studied for its potential as an enzyme inhibitor and as a ligand in biochemical assays.
Medicine
In medicine, this compound has been explored for its potential therapeutic properties. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the areas of anti-inflammatory and antimicrobial therapies.
Industry
Industrially, the compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its versatility in chemical reactions makes it valuable for producing a wide range of products.
Comparison with Similar Compounds
Similar Compounds
- (1-methyl-1H-imidazol-5-yl)(4-methylpyridin-3-yl)methanol
- (1-methyl-1H-imidazol-5-yl)(2-methylpyridin-3-yl)methanol
- (1-methyl-1H-imidazol-5-yl)(6-chloropyridin-3-yl)methanol
Uniqueness
What sets (1-methyl-1H-imidazol-5-yl)(6-methylpyridin-3-yl)methanol apart from similar compounds is its specific substitution pattern on the pyridine ring. This unique structure can result in different chemical reactivity and biological activity, making it a distinct compound of interest in various fields of research.
Properties
IUPAC Name |
(3-methylimidazol-4-yl)-(6-methylpyridin-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-3-4-9(5-13-8)11(15)10-6-12-7-14(10)2/h3-7,11,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUCDRVGQKHRIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(C2=CN=CN2C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.